molecular formula C15H18N2O5 B4002579 1-[2-(3-ethylphenoxy)ethyl]-1H-imidazole oxalate

1-[2-(3-ethylphenoxy)ethyl]-1H-imidazole oxalate

Cat. No.: B4002579
M. Wt: 306.31 g/mol
InChI Key: TWMKKLYOLCVBMA-UHFFFAOYSA-N
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Description

1-[2-(3-ethylphenoxy)ethyl]-1H-imidazole oxalate is a useful research compound. Its molecular formula is C15H18N2O5 and its molecular weight is 306.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.12157168 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Capacity and Reaction Mechanisms

Research on antioxidant capacity assays provides insights into the methodologies for evaluating the antioxidant potential of compounds, including "1-[2-(3-ethylphenoxy)ethyl]-1H-imidazole oxalate," if applied. The chemistry behind these assays involves hydrogen atom transfer (HAT) and electron transfer (ET) reactions, fundamental to understanding the antioxidant behavior of compounds. Studies highlight the importance of these assays, like the oxygen radical absorbance capacity (ORAC) and ferric ion reducing antioxidant power (FRAP), for quantifying an antioxidant's reducing capacity and its ability to scavenge peroxyl radicals (Huang, Ou, & Prior, 2005).

Environmental Applications

The potential applications of "this compound" in environmental science could involve the treatment of organic pollutants through redox reactions facilitated by oxidoreductive enzymes. Such enzymes, in the presence of redox mediators, can enhance the degradation efficiency of recalcitrant compounds in wastewater, pointing towards an environmentally friendly approach to pollution management (Husain & Husain, 2007).

Health-Related Research

In health-related research, polyphenolic compounds exhibit immunomodulatory and anti-inflammatory properties, influencing various inflammatory pathways and diseases. The molecular mechanisms involve modulation of immune cell regulation, synthesis of proinflammatory cytokines, and gene expression. This area of research suggests potential health benefits of compounds like "this compound" if they exhibit similar polyphenolic characteristics, offering new avenues for the treatment of chronic inflammatory diseases (Yahfoufi, Alsadi, Jambi, & Matar, 2018).

Properties

IUPAC Name

1-[2-(3-ethylphenoxy)ethyl]imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.C2H2O4/c1-2-12-4-3-5-13(10-12)16-9-8-15-7-6-14-11-15;3-1(4)2(5)6/h3-7,10-11H,2,8-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMKKLYOLCVBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCN2C=CN=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.